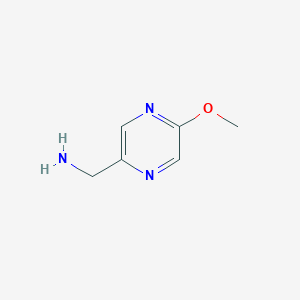
8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione is a complex organic compound that features a purine core substituted with a benzylpiperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
科学的研究の応用
8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: Known for its use in scientific studies as a monoamine releasing agent.
Piperidine Derivatives: Widely used in the pharmaceutical industry for their biological activity.
Uniqueness
8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine core with a benzylpiperidine moiety makes it particularly interesting for medicinal chemistry applications.
特性
CAS番号 |
674364-76-2 |
|---|---|
分子式 |
C23H31N5O2 |
分子量 |
409.534 |
IUPAC名 |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C23H31N5O2/c1-3-4-8-13-28-19-20(26(2)23(30)25-21(19)29)24-22(28)27-14-11-18(12-15-27)16-17-9-6-5-7-10-17/h5-7,9-10,18H,3-4,8,11-16H2,1-2H3,(H,25,29,30) |
InChIキー |
ZFFFKQAKRBWBMF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2597912.png)
![5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2597913.png)

![3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2597919.png)

![1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2597922.png)

![N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide](/img/structure/B2597924.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597927.png)
![6-(4-methoxyphenyl)-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol](/img/structure/B2597930.png)
![2-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2597931.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoate](/img/structure/B2597933.png)

